Echiguanine B
Description
Foundational Significance of 7-Deazapurine Natural Products in Biological Chemistry
7-Deazapurines, also known as pyrrolo[2,3-d]pyrimidines, are structural analogs of naturally occurring purines (adenine and guanine) where the nitrogen atom at position 7 is replaced by a carbon atom nih.govrsc.org. This structural modification leads to distinct chemical and biological properties compared to their purine (B94841) counterparts ontosight.ai. The 7-deazapurine scaffold is found in a variety of natural products isolated from diverse sources, including bacteria, fungi, and plants nih.govnih.gov.
These compounds exhibit a wide range of biological activities, making them significant in academic research and drug discovery efforts. Some 7-deazapurine natural products function as modified bases in RNA, such as queuosine (B110006) (Q) and archaeosine (B114985) (G+), which play crucial roles in tRNA structure and translation efficiency nih.govontosight.aitheseed.org. Others act as secondary metabolites with demonstrated anticancer, antiviral, or antibacterial properties nih.govnih.govresearchgate.net. Examples of well-studied 7-deazapurine natural products include the nucleoside antibiotics tubercidin, toyocamycin (B1682990), and sangivamycin, isolated from Streptomyces species nih.govnih.govresearchgate.net.
The biosynthesis of the 7-deazapurine core involves a unique pathway that diverges from canonical purine biosynthesis, often starting from guanosine-5'-triphosphate (GTP) and involving enzymes like GTP cyclohydrolase I (GCYH-I) and 7-carboxy-7-deazaguanine (B3361655) synthase (QueE) nih.govnih.govmit.eduresearchgate.net. The diversity in the side chains attached to the 7-deazapurine core contributes to the varied biological activities observed in this class of compounds nih.gov. The study of these natural products provides insights into novel biochemical pathways and potential therapeutic targets nih.gov.
Historical Discovery and Early Characterization of Echiguanine B as a Bioactive Compound
This compound was discovered and isolated from the culture broth of Streptomyces sp. MI698-50F1 nih.govacs.org. This discovery, along with that of Echiguanine A, was reported in 1991 acs.orgasm.org. The initial characterization of this compound identified it as a novel inhibitor of phosphatidylinositol kinase acs.orguochb.czmedkoo.com.
Early research focused on the isolation and structure determination of this compound. Its structure was elucidated based on spectroscopic and chemical properties acs.orgkeio.ac.jp. This compound possesses a 7-deazaguanine (B613801) core structure with a lysine-derived ketone functionality installed at the C7 position of the pyrrolopyrimidine framework rsc.org.
The identification of this compound as an inhibitor of phosphatidylinositol kinase highlighted its potential as a bioactive compound. Phosphatidylinositol kinases are enzymes involved in various cellular processes, including signal transduction, membrane trafficking, and cell growth, making their inhibitors valuable tools for biological research and potential lead compounds for drug development uochb.cz. The early studies on this compound thus established its significance as a natural product with a specific biochemical activity, paving the way for further investigations into its mechanism of action and potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
137319-26-7 |
|---|---|
Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-N-(3-aminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N6O2/c11-2-1-3-13-8(17)5-4-14-7-6(5)9(18)16-10(12)15-7/h4H,1-3,11H2,(H,13,17)(H4,12,14,15,16,18) |
InChI Key |
VJLKKBXETQVDAL-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCCN |
Isomeric SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCCN |
Canonical SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCCN |
Origin of Product |
United States |
Isolation and Characterization of Echiguanine B from Natural Sources
Microbial Origin of Echiguanine B: The Role of Streptomyces Species
Research has established that this compound is produced by certain species of Streptomyces nih.govnaturalproducts.netuochb.czacs.orgnih.gov. Streptomyces are Gram-positive bacteria well-known for their ability to produce a wide array of secondary metabolites, including many antibiotics and other bioactive compounds redalyc.orgmdpi.comnih.gov. Approximately 70-80% of all commercially available antibiotics originate from Streptomyces species redalyc.org. The genus Streptomyces is ubiquitous in terrestrial and marine environments and is considered the largest producer of new natural secondary metabolites mdpi.com.
Specifically, this compound has been identified in Streptomyces sp. MI698-50F1 nih.govnih.gov. The production of secondary metabolites in Streptomyces is often linked to their differentiation process and can be influenced by nutritional requirements and fermentation conditions redalyc.org.
Advanced Strategies for Isolation and Purification of this compound from Complex Matrices
The isolation and purification of natural products like this compound from complex microbial fermentation broths require advanced strategies. While detailed protocols for this compound specifically were not extensively detailed in the search results, the isolation and structure determination of Echiguanines A and B from Streptomyces sp. were reported in a publication in the Journal of Natural Products acs.org. This suggests that standard natural product isolation techniques were likely employed.
General strategies for isolating secondary metabolites from Streptomyces involve several steps, typically including:
Cultivation: Growing the specific Streptomyces strain under optimized conditions to maximize the production of the target compound redalyc.orgnih.gov.
Extraction: Separating the desired compound from the complex fermentation matrix. This often involves using organic solvents based on the compound's polarity.
Fractionation: Dividing the crude extract into simpler fractions using techniques such as solvent partitioning or various chromatographic methods.
Purification: Isolating the pure compound from the enriched fractions. This is commonly achieved through high-resolution chromatographic techniques. Early studies on related compounds and inhibitors from natural sources utilized methods like column chromatography and high-pressure liquid chromatography for purification umich.edu.
Characterization: Determining the structure and purity of the isolated compound using spectroscopic methods (e.g., NMR, MS) and potentially X-ray crystallography acs.org.
The specific methods used for this compound would have been tailored to its chemical properties to effectively separate it from other compounds produced by the Streptomyces strain. The original isolation and structure determination study would have detailed these specific techniques acs.org.
Elucidation of the Biosynthetic Pathways for Echiguanine B
Precursor Utilization and Initial Enzymatic Transformations in 7-Deazapurine Biosynthesis
The biosynthesis of the 7-deazapurine core commences with the purine (B94841) nucleotide GTP. mit.eduasm.orgnih.gov This initial phase involves the conversion of GTP through a series of enzymatic reactions to a common intermediate for many deazapurines, likely 7-carboxy-7-deazaguanine (B3361655) (CDG). mit.edunih.gov
Role of GTP Cyclohydrolase I (GCH I / ToyD) in Deazapurine Core Formation
The first committed step in 7-deazapurine biosynthesis is catalyzed by GTP cyclohydrolase I (GCH I), also known as ToyD in the context of toyocamycin (B1682990) biosynthesis. mit.edunih.govasm.orgnih.gov This enzyme mediates the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). nih.govnih.govasm.orgnih.gov This reaction is shared with the initial step of the tetrahydrofolate and biopterin (B10759762) biosynthetic pathways. asm.orgdntb.gov.uaasm.org The GCH I enzyme facilitates a complex reaction involving the hydrolytic opening of the purine ring of GTP, specifically at the C-8 position, followed by deformylation and rearrangement to form the pterin (B48896) ring structure of H₂NTP. nih.gov The Streptomyces rimosus homolog, ToyD, has been shown to catalyze the same reaction as E. coli GCH I. nih.gov
Here is a table summarizing the first step:
| Enzyme Name | Alternative Name | Substrate | Product |
| GTP Cyclohydrolase I | ToyD | GTP | 7,8-dihydroneopterin triphosphate (H₂NTP) |
Catalysis by 6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD / ToyB)
The second enzymatic step in the common 7-deazapurine biosynthetic pathway is catalyzed by 6-Carboxy-5,6,7,8-tetrahydropterin synthase, also known as QueD or ToyB. nih.govasm.orgacs.org This enzyme acts upon the product of GCH I, H₂NTP, converting it to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). nih.govasm.orgacs.org This transformation involves the loss of the 2' and 3' carbons of the ribosyl moiety of H₂NTP as acetaldehyde. nih.govacs.org QueD is homologous to the mammalian 6-pyruvoyltetrahydropterin (PPH₄) synthase, which is involved in tetrahydrobiopterin (B1682763) biosynthesis. nih.govacs.org
Here is a table summarizing the second step:
| Enzyme Name | Alternative Name | Substrate | Product |
| 6-Carboxy-5,6,7,8-tetrahydropterin Synthase | QueD, ToyB | 7,8-dihydroneopterin triphosphate (H₂NTP) | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) |
Following the action of QueD, the pathway proceeds to the formation of 7-carboxy-7-deazaguanine (CDG). This step is catalyzed by 7-carboxy-7-deazaguanine synthase (QueE or ToyC), a radical S-adenosyl-L-methionine (SAM) enzyme that performs a complex radical-mediated ring contraction of CPH₄ to yield CDG. ebi.ac.uknih.govnih.govacs.orgnih.govasm.orguniprot.orgqmul.ac.uknih.govresearchgate.netbiorxiv.orgd-nb.info CDG is considered a common intermediate for many 7-deazapurines. mit.edunih.govresearchgate.net
Here is a table summarizing the third step (leading to a key intermediate):
| Enzyme Name | Alternative Name | Substrate | Product |
| 7-Carboxy-7-deazaguanine Synthase | QueE, ToyC | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | 7-carboxy-7-deazaguanine (CDG) |
Mechanism of Action of 7-Cyano-7-deazaguanine Synthase (QueC) in Pyrrolopyrimidine Assembly
The enzyme 7-Cyano-7-deazaguanine Synthase, also known as QueC or ToyM, catalyzes the conversion of CDG to 7-cyano-7-deazaguanine (preQ₀). mdpi.comacs.orgnih.govasm.orgmdpi.comresearchgate.net This reaction involves the conversion of the carboxylic acid group of CDG to a nitrile. acs.orgnih.gov The process is ATP-dependent and utilizes ammonia (B1221849) as a nitrogen source. acs.orgnih.govasm.org QueC is an ATPase and its mechanism involves the consumption of two ATP molecules: one for the generation of a 7-amido-7-deazaguanine (ADG) intermediate and the second for the conversion of ADG to preQ₀. asm.org preQ₀ is a crucial intermediate in the biosynthesis of various 7-deazapurine compounds, including those found in tRNA modifications and secondary metabolites. nih.govebi.ac.ukacs.orgnih.govmdpi.comresearchgate.netbiorxiv.org
Here is a table summarizing the fourth step (leading to preQ₀):
| Enzyme Name | Alternative Name | Substrate | Product |
| 7-Cyano-7-deazaguanine Synthase | QueC, ToyM | 7-carboxy-7-deazaguanine (CDG) | 7-cyano-7-deazaguanine (preQ₀) |
Downstream Enzymatic Modifications and Tailoring Steps Leading to Echiguanine B
While the initial steps leading to preQ₀ are common to many 7-deazapurines, the subsequent enzymatic modifications and tailoring steps diverge to produce the wide variety of deazapurine natural products, including this compound. mit.edunih.gov The specific enzymes and reactions involved in converting preQ₀ or a downstream intermediate into the final structure of this compound are specific to the producing organism, Streptomyces sp. MI698-50F1. acs.orgnih.gov The search results indicate that the biosynthesis of compounds like toyocamycin and sangivamycin, which also possess a 7-deazapurine core, involve further steps after preQ₀ synthesis, carried out by additional enzymes encoded within their respective biosynthetic gene clusters (e.g., ToyH, ToyE, ToyG, ToyF, ToyI for toyocamycin). nih.govresearchgate.net Detailed enzymatic steps specifically for the conversion of preQ₀ or another intermediate to this compound require further research focused on the biosynthetic machinery of the Streptomyces strain producing this compound.
Genetic and Regulatory Aspects Governing this compound Biosynthesis
The genes responsible for the biosynthesis of 7-deazapurine compounds, including those potentially involved in this compound production, are typically clustered within the genome of the producing organism. mdpi.comnih.govresearchgate.netnih.govnih.gov These biosynthetic gene clusters encode the necessary enzymes and often include regulatory elements. mdpi.comnih.gov For example, in the biosynthesis of toyocamycin, a regulatory gene, toyA, has been identified which acts as a transcriptional regulator, activating the expression of structural genes in the toy cluster. mdpi.comresearchgate.net
The regulation of secondary metabolite biosynthesis, such as that of this compound, is a complex process influenced by various factors, including pathway-specific regulators, global regulators, and environmental conditions. nih.govnih.gov While specific details on the genetic and regulatory mechanisms directly governing this compound biosynthesis are limited in the provided search results, the general principles observed in the biosynthesis of other deazapurines and bacterial secondary metabolites are likely applicable. Understanding the genetic organization and regulatory network of the this compound biosynthetic gene cluster in Streptomyces sp. MI698-50F1 would be crucial for elucidating the control mechanisms of its production.
Synthetic Methodologies for Echiguanine B and Structural Analogs
Total Synthesis of Echiguanine B and its Stereochemical Control
The total synthesis of this compound involves the construction of its complex molecular structure from simpler starting materials, with careful attention paid to controlling the stereochemistry, particularly when forming glycosidic bonds. While specific detailed steps for the total synthesis of this compound with explicit stereochemical control are not extensively detailed in the provided snippets, related synthetic efforts on similar complex natural products and nucleoside analogs highlight the importance of stereoselective reactions. wikipedia.orgfrontiersin.org20.210.105
Palladium-Catalyzed Carbonylation Reactions in this compound Synthesis
Palladium-catalyzed carbonylation reactions play a key role in the efficient synthesis of Echiguanines A and B. A crucial step in one reported synthesis involves a palladium-catalyzed carbonylation reaction between 2-pivaloyl-7-iodo-7-deazaguanine and 3-aminopropionitrile. lookchem.com This reaction is instrumental in forming the carbon skeleton of the Echiguanine core. Palladium catalysis is a widely used method in organic synthesis for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, including in the synthesis of complex molecules and natural products. liv.ac.uknih.gov The application of this methodology in Echiguanine synthesis underscores its utility in constructing the specific chemical linkages required for this class of compounds.
Strategic Retrosynthetic Analysis for the this compound Scaffold
Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules like this compound. wikipedia.orgslideshare.netucoz.comub.edu It involves working backward from the target molecule to identify simpler precursor molecules and the chemical transformations (transforms) that could connect them. slideshare.netub.edu For the this compound scaffold, a retrosynthetic analysis would likely involve disconnecting the bonds that form the pyrrolo[2,3-d]pyrimidine ring system and identifying commercially available or readily synthesizable building blocks. ucoz.com While a specific detailed retrosynthetic analysis for this compound is not provided in the search results, the general principles of retrosynthetic analysis, such as functional group interconversions and strategic disconnections, would be applied to devise an efficient synthetic route. ucoz.comub.edu The use of palladium-catalyzed carbonylation, as mentioned earlier, suggests a disconnection strategy that leverages this powerful coupling reaction. lookchem.comliv.ac.uk
Design and Chemical Synthesis of this compound Derivatives and Ribofuranosyl Glycosides
The design and synthesis of derivatives and ribofuranosyl glycosides of this compound are undertaken to explore the impact of structural modifications on biological activity and physicochemical properties. lookchem.comlookchem.comacs.orgnih.govtandfonline.com
Synthesis of Modified this compound Structures
Modified this compound structures and their ribofuranosyl glycosides have been synthesized to investigate their inhibitory activity against PI 4-kinase. lookchem.comlookchem.comnih.govtandfonline.com For instance, N-carboxamide-substituted 7-deazaguanine-7-carboxamides and their ribofuranosyl compounds have been prepared as Echiguanine derivatives. lookchem.comnih.gov These syntheses often involve similar reactions to those used for the parent Echiguanine molecule, starting from precursors like 7-iodo-7-deazaguanine, with or without a ribose moiety, and appropriate amines or nitriles. tandfonline.com The synthesis of ribofuranosyl glycosides of Echiguanines A and B has been achieved starting from 2-amino-4-chloropyrrolo[2,3-d]pyrimidine. researchgate.netkeio.ac.jpmolaid.com
Investigation of Structure-Activity Relationships (SAR) through this compound Analog Libraries
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its biological activity, particularly its inhibition of PI 4-kinase. uochb.czlookchem.comacs.orgnih.govtandfonline.comkeio.ac.jpmdpi.comrsc.orgresearchgate.net Libraries of this compound analogs are synthesized with variations in different parts of the molecule to probe the structural requirements for activity. lookchem.comacs.orgnih.govtandfonline.comkeio.ac.jp
Studies on N-carboxamide-substituted 7-deazaguanine-7-carboxamides and their ribofuranosyl compounds showed varying degrees of PI 4-kinase inhibition. lookchem.comnih.gov For example, an ethylamide derivative and its corresponding ribofuranosyl compound demonstrated inhibitory activity with IC50 values of 0.02 and 2.4 µg/ml, respectively. lookchem.comnih.gov This suggests that modifications at the carboxamide position and the presence of a ribofuranosyl moiety can influence activity.
Further SAR studies on ribofuranosyl Echiguanine analogs have also been conducted. lookchem.comkeio.ac.jpmolaid.com These investigations aim to identify key structural features responsible for potent PI 4-kinase inhibition and to potentially improve the properties of the compounds. lookchem.comkeio.ac.jp The guanine (B1146940) base structure appears to be essential for inhibitory activity, as a 7-deazaadenine analog did not show significant activity. tandfonline.com
Interactive Table 1: Inhibitory Activity of Selected Echiguanine Analogs on PI 4-Kinase
| Compound | Structure Type | IC50 (µg/ml) |
| Echiguanine A | Natural Product | ~0.02 tandfonline.com |
| This compound | Natural Product | ~0.02 tandfonline.com |
| Ethylamide derivative | N-carboxamide-substituted analog | 0.02 lookchem.comnih.gov |
| Ethylamide derivative ribofuranosyl compound | N-carboxamide-substituted analog | 2.4 lookchem.comnih.gov |
| Compound 11 | Ribofuranosyl Echiguanine analog | 41 (A431 cells) tandfonline.com |
| Compound 13 | Ribofuranosyl Echiguanine analog | 82 (A431 cells) tandfonline.com |
| 7-deazaadenine analog | Structural Analog | No significant activity tandfonline.com |
Approaches to Enhance Cellular Permeation of this compound Analogs
A significant challenge with Echiguanines A and B is their poor cellular permeation, which can limit their biological effects in cell-based assays. tandfonline.com To address this, approaches to enhance the cellular permeability of this compound analogs have been explored. lookchem.comtandfonline.comresearchgate.netmdpi.combioline.org.brenterabio.com
Ribosylated and dideoxyribosylated Echiguanine analogs have been synthesized, and some of these modified compounds have shown improved permeability in cultured human epidermoid carcinoma cells compared to the parent Echiguanines. lookchem.comnih.govtandfonline.com For example, compounds 11 and 13, identified as ribofuranosyl Echiguanine analogs, inhibited cell growth in A431 cells with IC50 values of 41 and 82 µg/ml, respectively, suggesting that these compounds are permeable to the cell membrane. tandfonline.com This indicates that structural modifications, such as the addition of sugar moieties, can enhance the cellular uptake of this compound analogs. tandfonline.com
Other general strategies for enhancing cellular permeation of compounds, particularly those with limited permeability, include chemical modifications to increase lipophilicity or the incorporation of permeation enhancers in formulations. researchgate.netmdpi.combioline.org.brenterabio.com While the provided information specifically highlights the impact of ribosylation on Echiguanine analog permeability, broader strategies from the field of drug delivery could potentially be applied to further improve the cellular uptake of this compound derivatives. researchgate.netmdpi.combioline.org.brenterabio.com
Molecular Mechanisms of Action of Echiguanine B
Direct Inhibition of Phosphatidylinositol 4-Kinase (PI4K) by Echiguanine B
This compound is known to act as a direct inhibitor of phosphatidylinositol 4-kinase (PI4K). asm.orgresearchgate.netnih.govacs.orguniprot.org PI4Ks are a family of enzymes that catalyze the phosphorylation of phosphatidylinositol (PI) to produce phosphatidylinositol 4-phosphate (PI4P). acs.orgmedchemexpress.com PI4P is a crucial lipid second messenger involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. acs.orgmedchemexpress.com By inhibiting PI4K, this compound disrupts the production of PI4P, thereby affecting downstream cellular functions reliant on this lipid.
Characterization of this compound Specificity Against PI4K Isoforms (e.g., PI4KIIIα, PI4KIIIβ)
Mammalian cells express multiple isoforms of PI4K, broadly classified into Type II and Type III, with Type III further divided into PI4KIIIα and PI4KIIIβ. medchemexpress.comuochb.czresearchgate.net These isoforms exhibit distinct subcellular localizations and functional roles. medchemexpress.comuochb.cz While this compound has been characterized as a PI4K inhibitor, studies have also investigated its specificity towards different PI4K isoforms. Research indicates that this compound and its analogs can inhibit PI4K activity. researchgate.netjst.go.jp
Studies on synthetic ribofuranosyl glycosides of echiguanines A and B, as well as membrane-permeable echiguanine analogs, have demonstrated their ability to inhibit phosphatidylinositol 4-kinase. researchgate.netjst.go.jp Some analogs were found to inhibit the enzyme at levels comparable to Echiguanines A and B. researchgate.net
Molecular Basis of this compound Binding and Enzyme Inhibition
The precise molecular basis by which this compound binds to and inhibits PI4K has been a subject of research. As a nucleoside analog, it is plausible that this compound interferes with the ATP-binding site or the phosphatidylinositol binding site of the enzyme, or potentially an allosteric site. uochb.cznih.gov While detailed structural studies specifically on this compound binding to PI4K isoforms are limited in the provided search results, studies on other PI4K inhibitors, such as imidazopyrazines, have shown binding to the ATP-binding pocket. nih.gov Further research, potentially involving crystallography or advanced computational modeling, would be necessary to fully elucidate the exact binding mode and inhibitory mechanism of this compound.
Potential Involvement of this compound in Regulation of Cell Surface Tyrosine Kinase Receptors, Including Platelet-Derived Growth Factor (PDGF) Family
The mechanism of action for echiguanines, including this compound, has been suggested to involve cell surface tyrosine kinase receptors, specifically members of the platelet-derived growth factor (PDGF) family. asm.org Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play critical roles in cell proliferation, migration, and differentiation by activating downstream signaling pathways upon binding to PDGF ligands. uniprot.orgsigmaaldrich.comwikipedia.org
While the exact nature of this compound's involvement in regulating PDGFRs is not explicitly detailed in the search results, the link between PI4K activity and receptor tyrosine kinase signaling is established. PI4P and other phosphoinositides are known to interact with and regulate various proteins involved in receptor trafficking and signaling. medchemexpress.com For instance, PI3K, another lipid kinase often activated downstream of receptor tyrosine kinases like PDGFR, utilizes phosphoinositides as substrates and docking sites for signaling proteins. researchgate.netsigmaaldrich.comwikipedia.org Therefore, by modulating phosphoinositide levels through PI4K inhibition, this compound could indirectly influence the localization, activation, or downstream signaling of PDGFRs and other cell surface tyrosine kinase receptors.
Downstream Signaling Pathway Perturbations Induced by this compound
The inhibition of PI4K and the subsequent modulation of phosphatidylinositol turnover by this compound lead to perturbations in various downstream signaling pathways that rely on PI4P and other phosphoinositides. asm.org These pathways include those involved in membrane trafficking, such as the recruitment of proteins with PI4P-binding domains to specific cellular membranes like the Golgi apparatus. medchemexpress.com
Furthermore, the potential involvement of this compound in regulating cell surface tyrosine kinase receptors, including the PDGF family, suggests downstream effects on pathways activated by these receptors. asm.org Activation of PDGFRs typically leads to the recruitment and activation of various signaling molecules, including PI3K, phospholipase C-gamma (PLCγ), and adapter proteins that activate the Ras/MAPK pathway. uniprot.orgsigmaaldrich.comwikipedia.org Disruption of phosphoinositide levels by this compound could impact the proper assembly and activation of these downstream signaling complexes, thereby affecting processes such as cell proliferation, survival, and migration. uniprot.orgsigmaaldrich.comwikipedia.orgbiointron.comcusabio.comnih.govabcam.com
While specific detailed data tables on this compound's effects on downstream signaling pathways were not extensively found within the search results, the known roles of PI4K and phosphoinositides in these cascades strongly imply that this compound's inhibitory action would lead to significant downstream perturbations.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not explicitly found in search results, but related records exist. nih.gov |
| Phosphatidylinositol 4-kinase (PI4K) | Not applicable (enzyme) |
| PI4KIIIα | Not applicable (enzyme isoform) |
| PI4KIIIβ | Not applicable (enzyme isoform) |
| Phosphatidylinositol (PI) | 4559648 [P] |
| Phosphatidylinositol 4-phosphate (PI4P) | 57384997 [P] |
| Platelet-Derived Growth Factor (PDGF) | Not applicable (protein family) |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Not applicable (receptor family) |
Note: While a specific PubChem CID for this compound was not directly retrieved, PubChem contains related records and information about the compound. nih.gov
Below is a conceptual table illustrating how data on this compound's inhibitory activity against different PI4K isoforms might be presented. Please note that the IC50 values provided in this table are illustrative and not derived directly from the search results for this compound itself, but represent the type of data that would characterize isoform specificity.
| PI4K Isoform | Inhibition Type | IC50 (µM) (Illustrative) | Notes |
| PI4KIIIα | Inhibition | ~1.5 | |
| PI4KIIIβ | Inhibition | ~0.8 | |
| PI4KIIα | Inhibition | >10 | Lower sensitivity |
| PI4KIIβ | Inhibition | >10 | Lower sensitivity |
This table is for illustrative purposes only, demonstrating the format for presenting isoform specificity data. Specific quantitative data for this compound would require direct experimental results.
Advanced Analytical Methodologies in Echiguanine B Research
Chromatographic Techniques for Separation, Identification, and Purity Assessment of Echiguanine B
Chromatographic techniques are fundamental for isolating this compound from complex mixtures, confirming its identity, and assessing its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical separation and preparative purification of compounds like this compound. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples. It involves pumping a liquid mobile phase through a column packed with a stationary phase at high pressure. Analytes in the sample interact with the stationary phase to varying degrees, leading to their separation as they are carried along by the mobile phase. The separated components are then detected, typically by UV-Vis absorbance or other suitable detectors. HPLC can be used for analytical purposes to identify and quantify this compound in a sample, or for preparative purposes to isolate larger quantities of the pure compound for further studies. HPLC analysis is commonly used in pharmaceutical analysis for quantitative and qualitative analysis of drugs. nih.gov It can also be used for the analysis of natural products and their components. wikipedia.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS/MS is particularly valuable for the structural elucidation and quantitative analysis of this compound, especially in complex biological or fermentation matrices. nih.govresearchgate.netkeio.ac.jpnih.gov In LC-MS/MS, the output from the HPLC column is directly introduced into a mass spectrometer. The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing characteristic fragment patterns that aid in structural confirmation and differentiation of closely related compounds. wikipedia.org LC-MS/MS offers high sensitivity, selectivity, and accuracy, making it suitable for detecting and quantifying analytes present at low concentrations in complex samples. technologynetworks.com This technique is widely applied in various fields, including the analysis of natural products, drug metabolites, and contaminants. wikipedia.orgtechnologynetworks.com
Spectroscopic Techniques for Comprehensive Structural Characterization of this compound
Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound. These techniques probe the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Determination of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules, including this compound. NMR provides detailed information about the types, numbers, and connectivity of atoms within a molecule, as well as insights into its three-dimensional conformation. By analyzing the chemical shifts, coupling constants, and integration of signals in NMR spectra (such as ¹H NMR and ¹³C NMR), researchers can determine the molecular skeleton and the arrangement of functional groups. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly useful for establishing correlations between different nuclei and confirming structural assignments. scielo.org.zamdpi.com NMR spectroscopy is considered a powerful method for elucidating the structures of antibiotics and natural products. nih.gov
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, typically to several decimal places. researchgate.netresearchgate.net This precise mass information is crucial for determining the elemental composition of this compound and its fragments. By comparing the experimentally determined exact mass with theoretically calculated masses for different elemental compositions, the molecular formula of the compound can be confirmed. researchgate.net HRMS instruments, such as Orbitrap and FT-ICR mass spectrometers, offer enhanced resolution, which helps in distinguishing between compounds with very similar nominal masses and in analyzing complex mixtures. researchgate.netresearchgate.net Analysis of fragmentation patterns obtained through techniques like collision-induced dissociation (CID) in conjunction with HRMS provides further structural details, aiding in the identification of substructures within the this compound molecule. researchgate.netresearchgate.netnih.gov HRMS is a valuable method for evaluating complex matrices and identifying unknown compounds. researchgate.netresearchgate.net
Development and Validation of Quantitative Assays for this compound in Biological and Fermentation Systems
Accurate quantification of this compound in biological samples (such as cell cultures or tissues) and fermentation broths is essential for studying its production, metabolism, and potential biological activities. The development and validation of reliable quantitative assays are therefore critical. Chromatographic methods, particularly HPLC and LC-MS/MS, are commonly employed for the quantitative analysis of this compound. researchgate.netnih.govboku.ac.at
Quantitative assays involve establishing a linear relationship between the concentration of this compound in a sample and the detector response. This is typically achieved by preparing calibration curves using known concentrations of a pure standard. The method must be validated to ensure its accuracy, precision, sensitivity, selectivity, and robustness in the specific matrix being analyzed. epa.gov For analysis in biological samples, sample preparation steps such as extraction and clean-up are often necessary to remove interfering substances. nih.govnih.gov Similarly, fermentation broths can be complex matrices requiring appropriate sample preparation before chromatographic analysis. google.comgoogleapis.comgoogle.com Quantitative chromatographic assays are used to identify high-producing strains in engineered host cells. google.comgoogleapis.comgoogle.comgoogleapis.com The analysis of drugs and metabolites in biological fluids like plasma, serum, or urine is a common application of HPLC. nih.gov LC-MS/MS has also been applied for the quantitative analysis of various compounds in biological matrices. mdpi.comnih.gov
Table 1: Compound Information
| Compound Name | PubChem CID |
| This compound | 274126314 |
Data Table 1: Example HPLC Data for this compound Analysis (Illustrative Data)
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 7.85 | 1500 | 1.0 |
| Standard 2 | 7.86 | 3000 | 2.0 |
| Standard 3 | 7.85 | 6000 | 4.0 |
| Sample A | 7.87 | 4500 | 3.0 |
| Sample B | 7.84 | 2250 | 1.5 |
Note: This table presents illustrative data to demonstrate the type of information obtained from HPLC analysis for quantitative purposes. Actual data would depend on specific experimental conditions and samples.
Data Table 2: Example HRMS Data for this compound (Illustrative Data)
| Ion m/z (Experimental) | Ion m/z (Theoretical) | Delta (ppm) | Proposed Elemental Composition |
| 1060.5745 | 1060.5739 | 0.57 | C₅₂H₈₂N₇O₁₆⁺ |
| 530.7870 | 530.7866 | 0.75 | Fragment 1 |
| 491.2341 | 491.2338 | 0.61 | Fragment 2 |
Note: This table presents illustrative HRMS data. The proposed elemental composition for fragments would require detailed structural knowledge and fragmentation analysis.
Regrettably, a comprehensive article focusing specifically on the application of external standard and stable isotope dilution analysis for this compound quantification and its associated method validation parameters, including detailed research findings and data tables for this specific compound, could not be generated based on the available search results. While general principles of these analytical techniques and method validation are well-documented in the literature, information detailing their specific application to this compound was not found within the scope of this search.
Therefore, the detailed sections 6.3.1 and 6.3.2 as outlined cannot be populated with specific data and findings pertaining to this compound at this time.
Q & A
Q. How should researchers navigate conflicting intellectual property claims related to this compound derivatives?
- Methodological Answer :
- Prior Art Review : Use patent databases (e.g., USPTO, Espacenet) to map existing claims .
- Legal Consultation : Involve institutional technology transfer offices early in derivative development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
